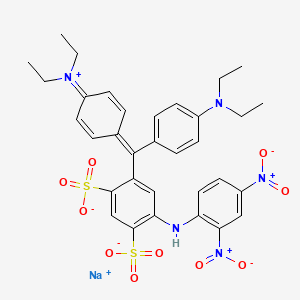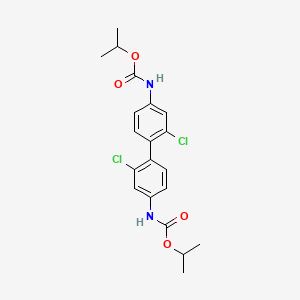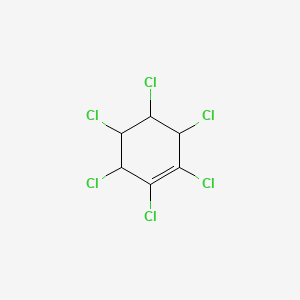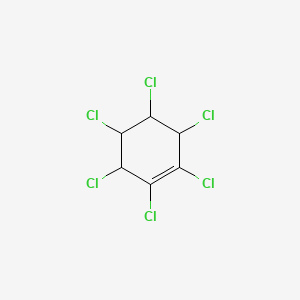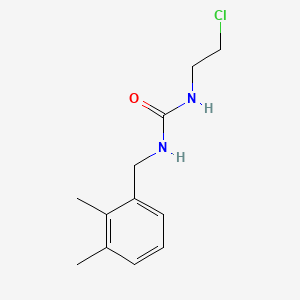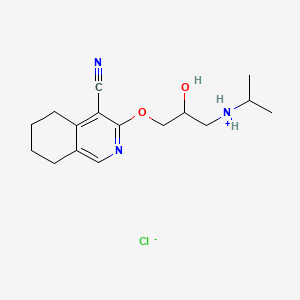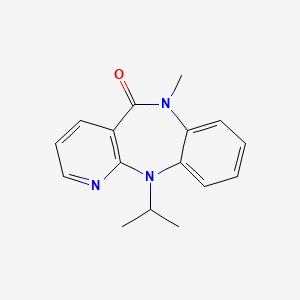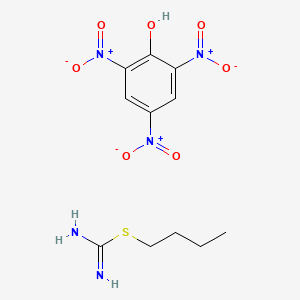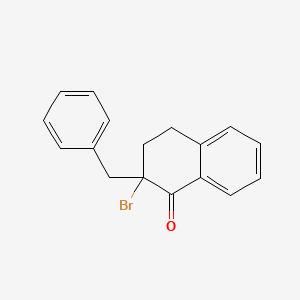
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted naphthalenones.
Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.
2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.
2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
93322-94-2 |
|---|---|
Molecular Formula |
C17H15BrO |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChI Key |
OHENYCLAYATUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


